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molecular formula C12H15BrO2 B8010649 Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate CAS No. 186498-29-3

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate

Cat. No. B8010649
M. Wt: 271.15 g/mol
InChI Key: QMZFUOUCJPGJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05668137

Procedure details

A 1.25M solution of n-butyl lithium in hexane (32 ml) was cooled to 0° C. under an argon atmosphere and diisopropylamine (4.05 g; 5.24 ml) was added slowly. The resulting mixture was cooled to -70° C. and stirred while methyl isobutyrate (4.08 g; 4.58 ml) was added dropwise while maintaining the temperature at <-60° C. After a further 30 minutes at -70° C., a solution of 4-bromobenzyl bromide (10.0 g) in anhydrous tetrahydrofuran (20 ml) was added and the temperature was maintained at -70° C. for a further 1.5 hours. The reaction mixture was allowed to attain ambient temperature then heated to reflux for 18 hours. On cooling, the mixture was acidified with 8% aqueous citric acid and extracted with ethyl acetate (3×75 ml). Insoluble material at the interface was removed by filtration and the combined organic phase was washed with brine (20 ml), dried (Mg SO4) and evaporated. The residue was subjected to vacuum flash chromatography on silica eluting with a gradient of 0-10% ethyl acetate in hexane to give 4-(2-methoxycarbonyl-2-methylpropyl)bromobenzene (7.79 g); 1H NMR (d6 -DMSO): 1.13 (s, 6H); 2.79 (s, 2H), 3.60 (s, 3H), 7.04 (m, 2H), 7.46 (d of t, 2H); mass spectrum (CI+): 272 (M+H)+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
5.24 mL
Type
reactant
Reaction Step Two
Quantity
4.58 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[C:13]([O:18][CH3:19])(=[O:17])[CH:14]([CH3:16])[CH3:15].[Br:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25]Br)=[CH:23][CH:22]=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CCCCCC.O1CCCC1>[CH3:19][O:18][C:13]([C:14]([CH3:16])([CH3:15])[CH2:25][C:24]1[CH:27]=[CH:28][C:21]([Br:20])=[CH:22][CH:23]=1)=[O:17]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
32 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5.24 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
4.58 mL
Type
reactant
Smiles
C(C(C)C)(=O)OC
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at <-60° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at -70° C. for a further 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to attain ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 ml)
CUSTOM
Type
CUSTOM
Details
Insoluble material at the interface was removed by filtration
WASH
Type
WASH
Details
the combined organic phase was washed with brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Mg SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C(CC1=CC=C(C=C1)Br)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.79 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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